
2-Azetidinecarboxylic acid, 1-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinecarboxylic acid, 1-pentyl-: is a derivative of azetidine-2-carboxylic acid, a non-protein amino acid that is structurally similar to proline This compound features a four-membered azetidine ring with a carboxylic acid group and a pentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinecarboxylic acid, 1-pentyl- typically involves the following steps:
Starting Material: The synthesis begins with azetidine-2-carboxylic acid.
Substitution Reaction: The azetidine ring undergoes a substitution reaction where a pentyl group is introduced. This can be achieved using pentyl halides in the presence of a base such as sodium hydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 2-Azetidinecarboxylic acid, 1-pentyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the pentyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of pentanoic acid or pentanone derivatives.
Reduction: Formation of 2-azetidinecarboxylic acid, 1-pentanol.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: 2-Azetidinecarboxylic acid, 1-pentyl- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study protein folding and stability. Its incorporation into proteins can mimic the effects of proline, providing insights into protein structure and function.
Medicine: The compound’s structural similarity to proline makes it a candidate for drug design and development. It can be used to create proline analogs with potential therapeutic applications.
Industry: In the industrial sector, 2-Azetidinecarboxylic acid, 1-pentyl- can be used in the synthesis of specialty chemicals and polymers. Its unique properties make it valuable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylic acid, 1-pentyl- involves its incorporation into proteins in place of proline. This substitution can affect protein folding and stability, leading to changes in protein function. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: The parent compound, which lacks the pentyl group.
Proline: A naturally occurring amino acid with a similar structure but a five-membered ring.
Pyrrolidine-2-carboxylic acid: Another proline analog with a different ring structure.
Uniqueness: 2-Azetidinecarboxylic acid, 1-pentyl- is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62664-94-2 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-pentylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-6-10-7-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
FHOWDGWTMCQPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14519149.png)
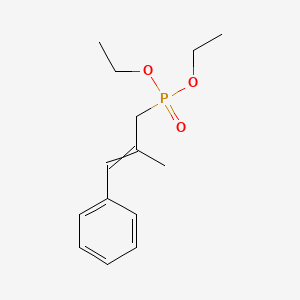

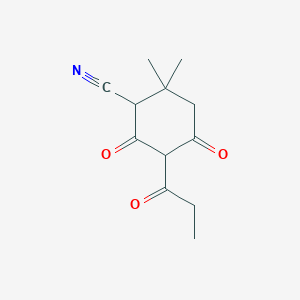
![4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline](/img/structure/B14519169.png)
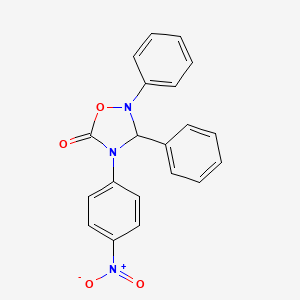
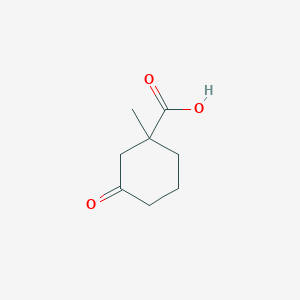
![5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14519188.png)
![N-[4-(2-Aminoethyl)phenyl]nitramide](/img/structure/B14519191.png)
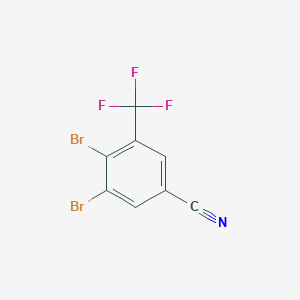
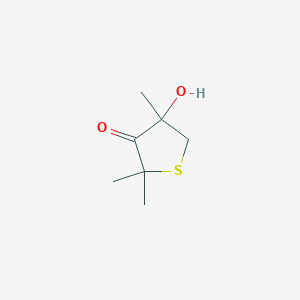
![1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14519202.png)
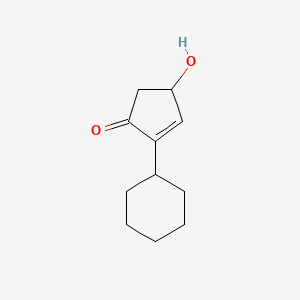
![3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane](/img/structure/B14519218.png)
